molecular formula C18H21N5O2 B2988756 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone CAS No. 1396793-51-3

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone

Cat. No. B2988756
CAS RN: 1396793-51-3
M. Wt: 339.399
InChI Key: MQMNBDAYCHKCLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

One area of application is understanding the pharmacokinetics and metabolism of related compounds. For example, the study of SB-649868, an orexin 1 and 2 receptor antagonist, provides insights into how similar compounds are metabolized and excreted in humans. This research is crucial for developing new medications with improved efficacy and safety profiles by understanding the metabolic pathways and potential metabolites of such compounds (Renzulli et al., 2011).

Neuropharmacology

Compounds structurally related to the one have been studied for their potential neuropharmacological effects. For instance, arylpiperazine derivatives have been evaluated for their anxiolytic-like effects, shedding light on the potential of similar compounds in treating anxiety disorders. Such studies are foundational for developing new therapeutic agents targeting GABAergic and 5-HT systems to treat anxiety and mood disorders more effectively (Kędzierska et al., 2019).

Toxicology and Safety Assessment

Research on the toxicological profile and safety assessment of compounds with related structures is vital for identifying potential adverse effects and ensuring the safety of new drugs. For example, studies on the prevalence of new psychoactive substances, including various piperazines, help understand the toxicological implications of these compounds in humans. This information is crucial for regulatory bodies and healthcare providers to manage and mitigate risks associated with new and existing substances (Rust et al., 2012).

Antipsychotic Potential

The exploration of novel compounds for their antipsychotic potential is another significant area of application. Studies on compounds like ST2472 indicate the ongoing efforts to discover new therapeutic options for psychiatric conditions, such as schizophrenia. Such research is essential for expanding the arsenal of antipsychotic medications with potentially fewer side effects and improved patient outcomes (Lombardo et al., 2009).

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c24-18(13-16-15-3-1-2-4-17(15)25-20-16)23-11-9-21(10-12-23)7-8-22-6-5-19-14-22/h1-6,14H,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMNBDAYCHKCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2)C(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.